1-(2,4-dimethoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(2,4-dimethoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a thiazole moiety, and dimethoxyphenyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Thiazole Moiety: The thiazole ring is introduced through a condensation reaction with a thiazole-containing reagent.
Attachment of the Dimethoxyphenyl Groups: The dimethoxyphenyl groups are attached via electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide: shares structural similarities with other pyrrolidine and thiazole-containing compounds.
N-(3,4-dihydro-2H-1-benzopyran-3-ylmethyl)prop-2-enamide: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its ability to participate in diverse chemical reactions. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4S/c1-22-11-3-4-12(13(8-11)23-2)19-9-10(7-14(19)20)15(21)18-16-17-5-6-24-16/h3-6,8,10H,7,9H2,1-2H3,(H,17,18,21) |
InChI Key |
KSTGQJICGPXOEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CS3)OC |
Origin of Product |
United States |
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